4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349291
InChI: InChI=1S/C13H25BO2Si/c1-12(2)13(3,4)16-14(15-12)10-8-9-11-17(5,6)7/h8,10H2,1-7H3
SMILES:
Molecular Formula: C13H25BO2Si
Molecular Weight: 252.23 g/mol

4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18349291

Molecular Formula: C13H25BO2Si

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester -

Specification

Molecular Formula C13H25BO2Si
Molecular Weight 252.23 g/mol
IUPAC Name trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane
Standard InChI InChI=1S/C13H25BO2Si/c1-12(2)13(3,4)16-14(15-12)10-8-9-11-17(5,6)7/h8,10H2,1-7H3
Standard InChI Key QECDCYYZNCKMEK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCC#C[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a linear alkyne chain (CC-\text{C}\equiv\text{C}-) bonded to a trimethylsilyl group at the terminal position and a boronic acid pinacol ester at the opposite end. The pinacol ester moiety (C6H12O2\text{C}_6\text{H}_{12}\text{O}_2) stabilizes the boron center through chelation, while the TMS group enhances lipophilicity and steric bulk .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameTrimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane
Molecular FormulaC13H25BO2Si\text{C}_{13}\text{H}_{25}\text{BO}_2\text{Si}
Molecular Weight252.23 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)CCC#CSi(C)C
InChIKeyQECDCYYZNCKMEK-UHFFFAOYSA-N

Stability and Reactivity

The compound exhibits moderate air and moisture sensitivity due to the electrophilic boron center. Storage under inert atmospheres (e.g., nitrogen or argon) at temperatures below -20°C is recommended to prevent hydrolysis or oxidation. The TMS group further modulates reactivity by shielding the alkyne from undesired side reactions, such as polymerization or nucleophilic attacks .

Synthesis and Manufacturing

Current Synthesis Protocols

The primary route involves a two-step process:

  • Alkyne Functionalization: A terminal alkyne precursor undergoes silylation using chlorotrimethylsilane in the presence of a base (e.g., triethylamine) to introduce the TMS group.

  • Boron Ester Formation: The silylated alkyne reacts with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) via a metal-catalyzed borylation. Palladium or copper catalysts (e.g., Pd(dba)2\text{Pd(dba)}_2 or CuI\text{CuI}) facilitate this step under mild conditions (25–60°C).

Key Reaction:

HCC(CH2)2Si(CH3)3+B2(pin)2Pd catalystTMS-CC(CH2)2B(pin)+Byproducts\text{HC}\equiv\text{C}(\text{CH}_2)_2\text{Si}(\text{CH}_3)_3 + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{TMS-C}\equiv\text{C}-(\text{CH}_2)_2-\text{B}(\text{pin}) + \text{Byproducts}

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables efficient transmetallation with palladium catalysts, making the compound a key partner in forming carbon-carbon bonds. For instance, coupling with aryl halides yields silyl-protected alkynyl arenes, which are valuable intermediates in pharmaceuticals and materials science .

Alkyne Protection-Deprotection Strategies

The TMS group acts as a temporary protecting agent for alkynes, allowing selective functionalization at other sites. Subsequent fluoride-mediated deprotection (e.g., using TBAF) regenerates the terminal alkyne without disturbing the boron ester .

Tandem Reactions

Recent studies exploit the dual functionality (TMS and boron ester) in one-pot sequences. For example, sequential Sonogashira coupling and Suzuki-Miyaura reactions enable rapid assembly of polyfunctionalized molecules.

Comparative Analysis with Related Boronic Esters

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesStabilityApplications
4-(TMS)-3-butyne-1-B(pin)TMS-alkyne, boronic esterModerateCross-coupling, protection
Pinacol boronic acidNo alkyne or TMSHighGeneral Suzuki reactions
1-Amino-3-methylbutyl-B(pin)Chiral amine, pinanediol ligandHighPharmaceutical synthesis

The TMS-alkyne variant offers unique advantages in steric hindrance and orthogonal reactivity compared to simpler boronic esters .

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